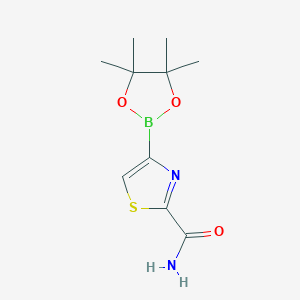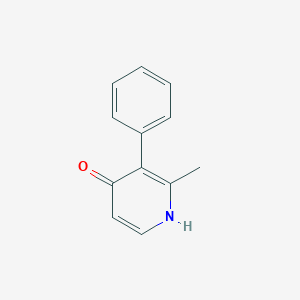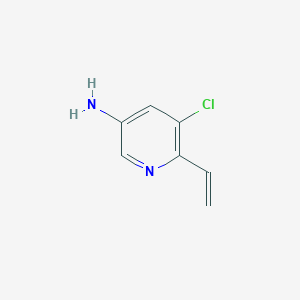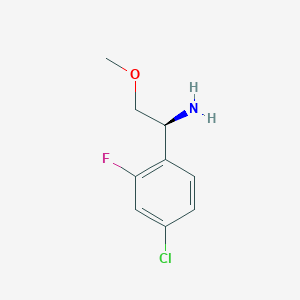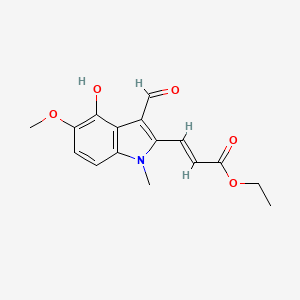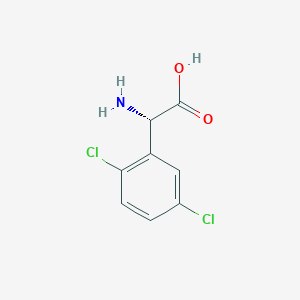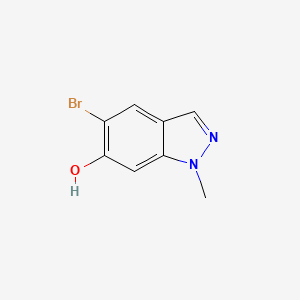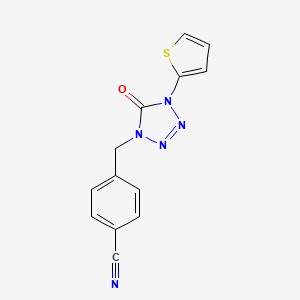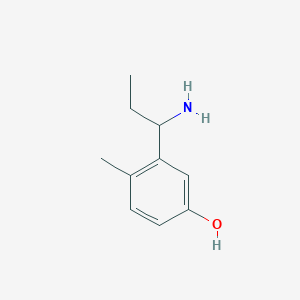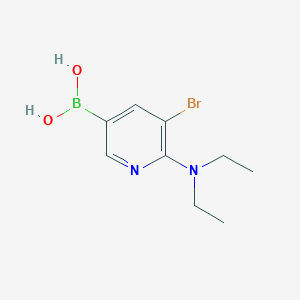
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BBrN2O2 and a molecular weight of 272.94 g/mol . This compound is characterized by the presence of a bromine atom, a diethylamino group, and a boronic acid moiety attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid typically involves the following steps:
Halogenation: Introduction of a bromine atom to the pyridine ring.
Amination: Introduction of the diethylamino group.
Borylation: Introduction of the boronic acid moiety.
One common method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl halides can produce biaryl compounds .
科学的研究の応用
(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . In Suzuki-Miyaura coupling, the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
類似化合物との比較
Similar Compounds
3-Pyridinylboronic acid: A simpler boronic acid derivative with similar reactivity.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the diethylamino group.
特性
分子式 |
C9H14BBrN2O2 |
|---|---|
分子量 |
272.94 g/mol |
IUPAC名 |
[5-bromo-6-(diethylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BBrN2O2/c1-3-13(4-2)9-8(11)5-7(6-12-9)10(14)15/h5-6,14-15H,3-4H2,1-2H3 |
InChIキー |
SOQWVFLAAUZNHA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N(CC)CC)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


